molecular formula C8H18NO5P B053136 Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate CAS No. 124931-12-0

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Cat. No.: B053136
CAS No.: 124931-12-0
M. Wt: 239.21 g/mol
InChI Key: WYLRYBDGIILFIR-UHFFFAOYSA-N
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Description

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C8H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a type of Weinreb amide, which is commonly used in the synthesis of ketones and aldehydes due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide typically involves the reaction of diethylphosphonoacetic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .

Scientific Research Applications

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is unique due to its dual functional groups (phosphoryl and amide), which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the selective formation of ketones and aldehydes .

Properties

IUPAC Name

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLRYBDGIILFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N(C)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378667
Record name SBB057815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124931-12-0
Record name SBB057815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
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Q & A

Q1: What is unique about Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as an Emmons-Horner-Wittig reagent?

A1: While both research papers primarily focus on introducing this compound as a novel reagent, they don't delve into specific comparative advantages over other reagents. Further research is needed to understand its unique properties and benefits in the context of the Emmons-Horner-Wittig reaction.

Q2: Are there any reported applications of this compound in synthesizing specific compounds?

A2: The provided abstracts don't mention specific applications or synthesized compounds using this compound . Further investigation into the full research articles is recommended for a comprehensive understanding of its applications.

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